6-Methoxykaempferol

Übersicht

Beschreibung

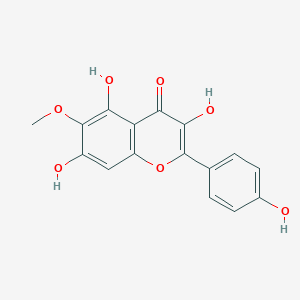

6-Methoxykaempferol is a naturally occurring flavonoid found in various plants, including Brazilian propolis. It is known for its diverse biological activities, including anti-proliferative effects on cancer cells, neuroprotective effects, and antioxidant properties . The compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol typically involves the methylation of kaempferol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as Brazilian propolis. The extraction process involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxykaempferol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavonols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonols.

Substitution: Alkylated or acylated flavonoid derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxykaempferol has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anti-cancer, neuroprotective, and anti-diabetic effects.

Industry: Utilized in the development of natural health products and supplements .

Wirkmechanismus

The mechanism of action of 6-Methoxykaempferol involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-Cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Neuroprotective Effects: It protects neurons by reducing oxidative damage and modulating neurotransmitter levels

Vergleich Mit ähnlichen Verbindungen

Kaempferol: A flavonoid with similar antioxidant and anti-cancer properties.

Quercetin: Another flavonoid known for its anti-inflammatory and antioxidant effects.

Luteolin: A flavonoid with strong anti-inflammatory and neuroprotective properties

Uniqueness of 6-Methoxykaempferol: this compound is unique due to its methoxy group at the 6-position, which enhances its lipophilicity and bioavailability compared to other flavonoids. This structural modification also contributes to its distinct biological activities .

Biologische Aktivität

6-Methoxykaempferol, a flavonoid compound identified primarily in Brazilian propolis and various medicinal plants, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H12O7

- Molecular Weight : 316.262 g/mol

- CAS Number : 32520-55-1

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its potential in mitigating oxidative stress-related diseases. Research indicates that it has a notable ability to scavenge free radicals, which is essential for preventing cellular damage.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 15.13 |

| Butylated Hydroxytoluene (BHT) | 30.21 |

This data suggests that this compound is more effective than BHT, a common synthetic antioxidant, making it a promising candidate for natural antioxidant therapies .

Antiproliferative and Antitumoral Activities

Numerous studies have reported the antiproliferative effects of this compound on various cancer cell lines. For example:

- Cell Lines Tested :

- DLD-1 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| DLD-1 | 101.8 |

| MCF-7 | >200 |

| A549 | 125.1 |

These results indicate that this compound can inhibit cell proliferation in a concentration-dependent manner, particularly effective against DLD-1 and A549 cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that it can reduce nitric oxide production in macrophages, indicating its potential role in treating inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial effects of this compound against various pathogens. It has shown inhibitory activity against bacteria and fungi, suggesting its utility in developing natural antimicrobial agents .

Case Studies and Clinical Implications

While comprehensive clinical data on this compound is limited, several studies underscore its potential therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for adjunctive therapy in oncology.

- Skin Health : The anti-aging properties linked to enhanced gene expression related to skin regeneration suggest applications in dermatology .

- Cardiovascular Health : Given its antioxidant and anti-inflammatory effects, there is potential for use in cardiovascular disease prevention.

Eigenschaften

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSUSFDBWGFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315459 | |

| Record name | 6-Methoxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32520-55-1 | |

| Record name | 6-Methoxykaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32520-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.